3,3-Bis(bromomethyl)pentane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

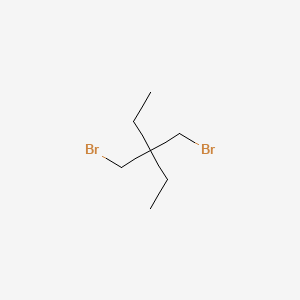

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-bis(bromomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c1-3-7(4-2,5-8)6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQNZEFIQWBNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070927 | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67969-84-0 | |

| Record name | 3,3-Bis(bromomethyl)pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67969-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067969840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(bromomethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of 3,3 Bis Bromomethyl Pentane

Direct Halogenation Approaches

Direct halogenation of an appropriate alkane precursor represents a straightforward theoretical route to 3,3-bis(bromomethyl)pentane. This approach typically involves a free-radical chain reaction, where a C-H bond is replaced by a C-Br bond. The ideal starting material for this would be 2,2-diethylpropane (neopentane).

Free-radical bromination is known for its selectivity, preferentially abstracting hydrogen atoms from more substituted carbons (tertiary > secondary > primary). In the case of 2,2-diethylpropane, all the methyl hydrogens are primary and equivalent, which would lead to the formation of 1-bromo-2,2-diethylpropane as the initial product. Subsequent bromination would then be required to introduce the second bromine atom.

The reaction is typically initiated by ultraviolet (UV) light or a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS). The general mechanism proceeds through initiation, propagation, and termination steps. While theoretically feasible, achieving high yields of the desired this compound can be challenging due to the potential for multiple halogenations at different positions and the formation of isomeric byproducts.

| Parameter | General Conditions |

| Starting Material | 2,2-Diethylpropane |

| Brominating Agent | Br₂, NBS |

| Initiator | UV light, AIBN |

| Solvent | Non-reactive solvent (e.g., CCl₄, CH₂Cl₂) |

| Temperature | Room temperature to reflux |

Precursor Derivatization Strategies

A more controlled and widely practiced approach to synthesizing this compound involves the chemical modification of a pre-functionalized precursor. This strategy offers better regioselectivity and often leads to higher yields of the target compound.

Alkene-Based Synthetic Pathways

The synthesis of gem-dihaloalkanes can sometimes be achieved from alkene precursors. However, for a compound like this compound, a direct and efficient alkene-based route is not commonly reported in the literature. Such a pathway would likely involve a multi-step sequence, potentially starting from an alkene that could be converted to a cyclopropane (B1198618) intermediate, followed by ring-opening and functionalization. Due to the complexity and lack of established protocols for this specific target molecule, this approach is less favorable compared to alcohol-based strategies.

Alcohol-Based Synthetic Pathways

The most established and reliable method for the synthesis of this compound is through the derivatization of its corresponding diol, 2,2-diethyl-1,3-propanediol (B89731) (also known as 3,3-bis(hydroxymethyl)pentane). masterorganicchemistry.com This diol serves as a readily available precursor that can be converted to the target dibromide through various brominating agents.

One common method is the reaction of the diol with hydrobromic acid (HBr). google.comgoogle.com This reaction typically proceeds via an SN2 mechanism, where the hydroxyl groups are protonated by HBr to form good leaving groups (water), which are then displaced by bromide ions. The reaction can be driven to completion by using concentrated HBr and often benefits from the azeotropic removal of water.

Another effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or molecular bromine (Br₂). wikipedia.orgchem-station.com This reaction proceeds under mild and neutral conditions, making it suitable for substrates with sensitive functional groups. chem-station.com The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org

A similar approach involves the use of phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction mechanism involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion.

The table below summarizes typical reaction conditions for the synthesis of a similar compound, 2,2-bis(bromomethyl)-1,3-propanediol, from its corresponding diol, pentaerythritol, which provides a strong model for the synthesis of this compound.

| Reagent System | Solvent | Temperature | Yield | Reference |

| HBr | Acetic Acid | Reflux | High | google.com |

| HBr/Catalyst | Inert Solvent | 80-145 °C | 80-90% | google.com |

| PPh₃/CBr₄ | Dichloromethane | 0 °C to RT | High | nih.gov |

Catalytic Synthesis Routes

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that can achieve transformations with high efficiency and selectivity under mild conditions.

Photoredox/Nickel Dual Catalysis

Photoredox/nickel dual catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. snnu.edu.cn This methodology can be applied to the functionalization of sp³ C-H bonds, offering a potential route to this compound from a suitable precursor. nih.gov

In a hypothetical application for the synthesis of this compound, a photoredox catalyst, upon excitation by visible light, could initiate a radical process. nih.gov For instance, a bromine radical could be generated, which would then abstract a hydrogen atom from the methyl groups of a precursor like 2,2-diethylpropane. The resulting alkyl radical could then be trapped by a nickel catalyst, which would subsequently undergo reductive elimination with a bromine source to form the C-Br bond. While specific examples for the synthesis of this compound using this method are not prevalent, the general principles of photoredox/nickel dual catalysis suggest its potential applicability. snnu.edu.cn

| Component | Example |

| Photocatalyst | Iridium or Ruthenium complexes, Organic dyes |

| Nickel Catalyst | NiCl₂·glyme with a ligand (e.g., bipyridine) |

| Bromine Source | Alkyl bromides, N-bromosuccinimide |

| Light Source | Blue LEDs |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) |

Other Metal-Catalyzed Methods

While photoredox/nickel dual catalysis represents a cutting-edge approach, other metal-catalyzed methods for the formation of C-Br bonds exist. For instance, certain transition metal complexes can catalyze the bromination of alkanes, although selectivity can be an issue. Research into the metal-catalyzed synthesis of gem-dihaloalkanes is an active area, but specific, high-yielding methods for this compound remain to be extensively documented in the literature.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a crucial step in the synthesis of this compound to ensure high yields and minimize the formation of byproducts. Key parameters that are typically adjusted include the choice of brominating agent, reaction temperature, reaction duration, and the solvent system. While specific optimization studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from established procedures for analogous compounds, such as the bromination of neopentyl polyols like pentaerythritol. orgsyn.org

Brominating Agents:

The conversion of primary alcohols to alkyl bromides is effectively carried out using several reagents. Phosphorus tribromide (PBr₃) is a common and highly effective choice for this transformation. commonorganicchemistry.comwikipedia.org It generally provides higher yields compared to hydrobromic acid and crucially avoids the carbocation rearrangements that can occur with other methods. masterorganicchemistry.com The reaction mechanism is typically Sₙ2, which results in an inversion of stereochemistry at the reaction center. commonorganicchemistry.commasterorganicchemistry.com

Other potential reagents include those used in the Appel reaction, such as triphenylphosphine (PPh₃) in combination with a bromine source like carbon tetrabromide (CBr₄). commonorganicchemistry.com Thionyl bromide (SOBr₂) is another possibility, though it is noted to be more reactive and less commonly used than its chloride counterpart. commonorganicchemistry.com

Temperature and Reagent Addition:

Temperature control is a critical factor for both yield and safety, particularly when using potent reagents like PBr₃. manac-inc.co.jp In the synthesis of similar poly-brominated compounds, the reaction is often initiated at a moderate temperature (e.g., on a steam bath) while the PBr₃ is added cautiously and incrementally. orgsyn.org Following the addition, the temperature is gradually raised to drive the reaction to completion. A slow temperature increase is vital to prevent the formation of spontaneously flammable phosphorus hydrides, which could ignite and compromise the entire synthesis. orgsyn.org Likewise, adding the PBr₃ at an excessively high temperature (e.g., 170°C) can also lead to uncontrolled side reactions. orgsyn.org The recommended approach involves the slow, dropwise addition of the brominating agent to the alcohol, as the reverse addition can lead to runaway reactions. manac-inc.co.jp

Reaction Time and Purification:

The duration of the reaction is also optimized to ensure complete conversion. For analogous preparations, heating at an elevated temperature (e.g., 170–180°C) for an extended period, such as 20 hours, has been shown to be effective. orgsyn.org

Post-reaction workup and purification are essential for isolating the target compound with high purity. A typical procedure involves quenching the reaction mixture in cold water to decompose any remaining PBr₃. The crude product is then washed extensively. A key step in enhancing selectivity is washing with a solvent like ethanol (B145695), which helps to remove intermediate bromohydrins or other partially brominated byproducts. orgsyn.org Final purification is often achieved through recrystallization or exhaustive Soxhlet extraction to yield the pure product. orgsyn.org

The following table summarizes a set of reaction conditions based on a well-documented procedure for a structurally similar compound, providing a model for optimizing the synthesis of this compound.

| Parameter | Condition | Rationale / Expected Outcome |

| Starting Material | 3,3-Bis(hydroxymethyl)pentane | Precursor diol for bromination. |

| Brominating Agent | Phosphorus Tribromide (PBr₃) | High efficiency, avoids carbocation rearrangements. wikipedia.orgmasterorganicchemistry.com |

| Stoichiometry | ~2 moles PBr₃ per mole of diol | Ensures both hydroxyl groups are substituted. orgsyn.org |

| Initial Temperature | Steam Bath (~100°C) | Allows for controlled, cautious addition of PBr₃. orgsyn.org |

| Final Temperature | 170-180°C | Drives the reaction to completion. orgsyn.org |

| Reaction Time | ~20 hours | Ensures complete conversion of the diol. orgsyn.org |

| Purification | Water quench, ethanol wash, recrystallization/Soxhlet extraction | Removes byproducts (e.g., bromohydrins) and purifies the final compound. orgsyn.org |

| Anticipated Yield | 69-76% | Based on yields for analogous reactions. orgsyn.org |

Mechanistic Investigations of Reactions Involving 3,3 Bis Bromomethyl Pentane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 3,3-Bis(bromomethyl)pentane are significantly influenced by its molecular architecture. The primary nature of the alkyl halide would typically suggest a propensity for S(_N)2 reactions. However, the steric bulk imposed by the quaternary carbon atom adjacent to the CH(_2)Br groups dramatically alters this expectation.

S(_N)1 Pathway Considerations

The S(_N)1 (Substitution Nucleophilic Unimolecular) pathway proceeds through a carbocation intermediate. For this compound, the initial step would be the dissociation of a bromide ion to form a primary carbocation.

Key Mechanistic Points:

Carbocation Formation: Primary carbocations are inherently unstable due to the lack of stabilizing alkyl groups. The formation of the initial 1,1-diethyl-1-(bromomethyl)ethyl cation is energetically unfavorable, making the S(_N)1 pathway slow.

Carbocation Rearrangement: A key feature of S(_N)1 reactions involving neopentyl-like substrates is the potential for carbocation rearrangement. libretexts.org The initially formed primary carbocation can undergo a 1,2-alkyl shift (in this case, an ethyl shift) to form a more stable tertiary carbocation. This rearranged carbocation is then captured by the nucleophile.

Solvent Effects: Polar protic solvents, which can stabilize both the departing leaving group and the intermediate carbocation, are required to facilitate the S(_N)1 mechanism. doubtnut.com However, even under these conditions, the reaction is likely to be slow due to the high activation energy of the initial ionization step.

| Factor | Implication for S(_N)1 Pathway of this compound |

| Substrate Structure | Primary halide, but neopentyl-like. |

| Carbocation Stability | Initial primary carbocation is highly unstable. |

| Rearrangement | A 1,2-ethyl shift can lead to a more stable tertiary carbocation. This is a likely event if the carbocation forms. |

| Leaving Group | Bromide is a good leaving group, which is a prerequisite for the S(_N)1 reaction. |

| Solvent | Requires polar protic solvents to stabilize the ionic intermediates. |

S(_N)2 Pathway Considerations

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.

Key Mechanistic Points:

Steric Hindrance: This is the single most prohibitive factor for the S(_N)2 pathway in this compound. The two ethyl groups and the second bromomethyl group on the quaternary carbon create significant steric congestion, effectively shielding the electrophilic carbon from backside attack by a nucleophile. spcmc.ac.inlibretexts.org

Reaction Rate: Studies on analogous neopentyl halides have shown that they react extremely slowly under S(_N)2 conditions. For instance, neopentyl bromide reacts approximately 10 times slower than less hindered primary alkyl bromides. acs.org This dramatic rate decrease is a direct consequence of steric hindrance. stackexchange.com While the carbon bearing the bromine is primary, the reaction rate is severely diminished by the bulky groups nearby. libretexts.org

Regioselectivity and Stereochemical Outcomes

Regioselectivity: Since both bromomethyl groups are chemically equivalent, monosubstitution will yield a single constitutional isomer. Disubstitution is possible but would require forcing conditions.

Stereochemistry: The starting material, this compound, is achiral.

In a hypothetical S(_N)1 reaction, the rearranged tertiary carbocation is planar. If its capture by a nucleophile creates a new stereocenter, a racemic mixture of products would be expected.

For the highly disfavored S(_N)2 reaction, the mechanism proceeds with inversion of configuration at the electrophilic carbon. However, since the starting material is achiral and no new stereocenter is typically formed upon simple substitution, this is often not a primary consideration unless a chiral nucleophile is used.

Elimination Reactions

Elimination reactions are often in competition with nucleophilic substitutions, particularly in the presence of strong bases.

E1 Pathway Considerations

The E1 (Elimination Unimolecular) mechanism shares its initial rate-determining step with the S(_N)1 pathway: the formation of a carbocation.

Key Mechanistic Points:

Shared Intermediate: Because it proceeds through the same unstable primary carbocation intermediate as the S(_N)1 reaction, the E1 pathway is also heavily disfavored. masterorganicchemistry.com

Post-Rearrangement Elimination: If the primary carbocation does form and rearranges to the more stable tertiary carbocation, a proton can then be abstracted from an adjacent carbon by a weak base (such as the solvent) to form an alkene. The elimination would likely follow Zaitsev's rule, favoring the formation of the most substituted (and therefore most stable) alkene.

E2 Pathway Considerations

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group.

Key Mechanistic Points:

Base Strength: The E2 mechanism requires a strong base. khanacademy.org The use of a strong, non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide) would favor elimination over substitution.

Stereoelectronic Requirement: A key requirement for the E2 reaction is an anti-periplanar arrangement of the beta-proton and the leaving group. masterorganicchemistry.com In this compound, the beta-hydrogens are on the ethyl groups. Rotation around the C-C bonds allows these hydrogens to adopt the necessary anti-periplanar conformation relative to one of the bromine atoms.

Regioselectivity: Abstraction of a beta-proton from one of the ethyl groups would lead to the formation of 3-bromomethyl-3-ethyl-1-pentene. Due to the significant steric hindrance around the substrate, a bulky base would preferentially abstract the more accessible proton, consistent with the formation of the less substituted Hofmann product, although in this specific case, only one constitutional isomer is possible from monosubstitution.

libretexts.orglibretexts.orgCompetition with Substitution Pathways

Reactions involving this compound, a neopentyl-type dihalide, are characterized by a significant interplay between substitution and other reaction pathways, such as elimination and rearrangement. The structure of the substrate, specifically the presence of a quaternary carbon atom adjacent to the carbon bearing the leaving group, sterically hinders direct backside attack required for a classical S(_N)2 reaction. nptel.ac.inlibretexts.org This steric hindrance dramatically reduces the rate of S(_N)2 substitution. libretexts.org

Consequently, reaction conditions play a crucial role in determining the major product. For substitution to occur, conditions that favor an S(_N)1-type mechanism are often required, such as the use of a polar, ionizing solvent. However, the formation of a primary carbocation is highly unfavorable. Instead, S(_N)1 reactions at neopentyl-type centers are often accompanied by rearrangement of the initially formed carbocation to a more stable tertiary carbocation before the nucleophile attacks. nptel.ac.in While successful substitutions at neopentyl-type substrates can be achieved, they often yield a mixture of products, including rearranged ones. sit.edu.cn The use of small, potent nucleophiles like azide, cyanide, or halides can favor substitution, whereas bulkier or more basic nucleophiles may favor competing pathways. sit.edu.cn

Elimination reactions (E1 and E2) also compete with substitution. libretexts.org The use of a strong, non-nucleophilic base will favor elimination over substitution. missouri.edu The nature of the halogen can also influence the product ratio; the high electronegativity of bromine (compared to iodine) increases the acidity of the β-hydrogens, which can favor elimination pathways under basic conditions. libretexts.org

The choice of solvent and nucleophile/base is therefore paramount in directing the reaction of this compound towards a desired outcome. For instance, intramolecular substitution under basic conditions is a key step in the synthesis of 3,3-diethyloxetane (B156885) from the corresponding diol precursor, which can be formed from this compound. This cyclization competes with intermolecular substitution and elimination.

Table 1: Influence of Reagents on Substitution vs. Elimination Pathways for Halogenoalkanes

| Substrate Type | Reagent/Condition | Predominant Pathway | Rationale |

| Primary (Neopentyl-type) | Strong, small nucleophile (e.g., CN⁻) | Substitution (S(_N)1-like with potential rearrangement) | Steric hindrance disfavors S(_N)2; carbocation formation can lead to rearrangement. sit.edu.cn |

| Primary (Neopentyl-type) | Strong, hindered base (e.g., t-BuO⁻) | Elimination (E2) | Steric bulk of the base prevents it from acting as a nucleophile, favoring proton abstraction. libretexts.org |

| General Halogenoalkane | Strong Nucleophile / Weak Base | Substitution (S(_N)2) | The reagent prefers to attack the electrophilic carbon. libretexts.orgchemguide.co.uk |

| General Halogenoalkane | Strong, non-nucleophilic base (e.g., DBU) | Elimination (E2) | The base is designed to abstract a proton rather than attack the carbon center. missouri.edu |

| General Halogenoalkane | High temperature | Elimination | Elimination reactions often have a higher activation energy and are favored by increased temperature. chemguide.co.uk |

Radical Reactions and Pathways

This compound can participate in radical reactions, typically initiated by heat or a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org A common radical reaction is dehalogenation, where a radical initiator generates a chain-propagating radical, such as the tributyltin radical (Bu(_3)Sn•) from tributyltin hydride (Bu(_3)SnH). libretexts.org

The mechanism proceeds via a chain reaction:

Initiation: AIBN decomposes upon heating to form two radicals and nitrogen gas. These radicals then react with Bu(_3)SnH to produce the tributyltin radical. libretexts.org

Propagation: The tributyltin radical abstracts a bromine atom from this compound, forming a stable Sn-Br bond and a carbon-centered radical at the neopentyl-like position. libretexts.org This carbon radical then abstracts a hydrogen atom from another molecule of Bu(_3)SnH, yielding the reduced product (3-ethyl-3-methylpentane) and regenerating the tributyltin radical, which continues the chain. libretexts.org

This compound can also undergo radical addition reactions. For instance, in the presence of an initiator and an alkene, the carbon-centered radical formed after initial bromine abstraction can add across the double bond, leading to the formation of a new carbon-carbon bond. libretexts.org

Another significant radical pathway is benzylic-type bromination using N-Bromosuccinimide (NBS) in the presence of AIBN and a solvent like carbon tetrachloride (CCl(_4)). researchgate.net While this compound itself lacks benzylic positions, this method is used to create similar bis(bromomethyl) functionalities on aromatic rings, highlighting a common synthetic strategy for related structures. researchgate.net The reaction is initiated by AIBN, and the succinimidyl radical abstracts a hydrogen from HBr (present in trace amounts) to generate a bromine radical, which then selectively brominates the substrate.

Table 2: Components in Radical Reactions Involving Bromoalkanes

| Component | Role | Example | Reference |

| Radical Initiator | Starts the chain reaction by generating initial radicals. | Azobisisobutyronitrile (AIBN), Benzoyl peroxide | libretexts.orgresearchgate.net |

| Radical Propagator | Reacts with the substrate to form a radical and is regenerated in a later step. | Tributyltin hydride (Bu(_3)SnH) | libretexts.org |

| Bromine Source | Provides the bromine atom for the reaction. | N-Bromosuccinimide (NBS), Molecular Bromine (Br(_2)) | researchgate.netsci-hub.se |

| Substrate | The organic molecule that undergoes the radical transformation. | This compound | - |

| Solvent | Provides the medium for the reaction. | Carbon tetrachloride (CCl(_4)), Dibutyl ether | researchgate.netrsc.org |

Reaction Kinetics and Thermodynamic Analyses

The kinetics of reactions involving this compound are heavily influenced by its neopentyl structure. Solvolysis reactions of neopentyl-type halides, such as those in water or ethanol (B145695), are known to proceed slowly due to the steric hindrance around the reaction center, which impedes both S(_N)2 and S(_N)1 pathways. nptel.ac.incdnsciencepub.com While specific kinetic data for this compound is not extensively documented in readily available literature, analysis can be extrapolated from studies on similar neopentyl halides and related polyhalogenated compounds.

Studies on the solvolysis of neopentyl bromide in ethanol show that the reaction proceeds with rearrangement, indicating a carbocationic intermediate. nptel.ac.in The rate-determining step is the ionization to form this intermediate, which has a high activation energy due to the instability of the primary carbocation.

Thermodynamic considerations are also critical. The formation of the C-Br bond is an exothermic process, but its homolytic cleavage to form a carbon radical and a bromine atom requires significant energy, known as the bond dissociation energy (BDE). Radical reactions are generally initiated at elevated temperatures or with light to overcome this energy barrier. libretexts.org

In competitive scenarios like substitution versus elimination, thermodynamics favors elimination at higher temperatures, as these reactions typically have a greater positive entropy change (ΔS) due to the increase in the number of molecules in the products. chemguide.co.uk

Table 3: General Kinetic and Thermodynamic Principles in Alkyl Halide Reactions

| Parameter | Significance in Reaction Mechanism | Typical Observation for Neopentyl Halides |

| Rate Constant (k) | Measures the speed of a reaction. | Slow for both S(_N)1 and S(_N)2 due to steric hindrance and primary carbocation instability. nptel.ac.inlibretexts.org |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | High for S(_N)1-type reactions due to the formation of an unstable primary carbocation. masterorganicchemistry.com |

| Enthalpy of Activation (ΔH‡) | The change in heat content in going from reactants to the transition state. | Positive, indicating an endothermic activation process. samipubco.com |

| Entropy of Activation (ΔS‡) | The change in disorder in going from reactants to the transition state. | Can be positive for dissociative (S(_N)1) mechanisms, suggesting increased disorder. samipubco.com |

| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier of the reaction, combining enthalpy and entropy. | High, reflecting the slow reaction rates. |

Applications of 3,3 Bis Bromomethyl Pentane in Advanced Organic Synthesis

As a Versatile Building Block for Polyfunctional Compounds

The reactivity of the two bromomethyl groups in 3,3-bis(bromomethyl)pentane allows for its use as a precursor in the synthesis of a variety of polyfunctional compounds. The gem-dihalide nature of this compound is central to its utility, enabling sequential or simultaneous reactions to introduce diverse functional groups.

The synthesis of polyfunctional compounds often involves leveraging the reactivity of gem-dihalides in reactions such as nucleophilic substitutions and couplings. For instance, gem-dihalides can be transformed into other functional groups, providing a pathway to molecules with multiple reactive centers. organic-chemistry.org The presence of the diethyl groups at the central carbon atom in this compound can influence the steric environment of the reaction center, potentially affecting the selectivity of the transformations.

Research into the synthesis of polyfunctional carbosilanes and other organosilicon compounds has demonstrated the utility of Grignard reagents derived from related halide compounds. researchgate.net Similarly, this compound can be envisioned as a starting material for the generation of organometallic reagents, which can then participate in cross-coupling reactions to introduce various substituents, leading to polyfunctionalized products. researchgate.net The ability to introduce different functional groups by reacting with various nucleophiles makes it a key intermediate in creating complex molecules. researchgate.netgoogle.com

The following table summarizes key reactions and products starting from this compound and related gem-dihalides, showcasing their versatility in synthesizing polyfunctional compounds.

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Nucleophiles (e.g., -CN, -OR, -SR) | Disubstituted pentane (B18724) derivatives | General Reactivity |

| gem-Dihalides | Triphenyl phosphite-halogen reagents | Vinyl halides | organic-chemistry.org |

| gem-Dihalocyclopropanes | Diorganocuprate, Alkyl halide | Dialkylated cyclopropanes | nih.gov |

| 1,3-Dihalides | Diethylmalonate | Spiro compounds | diva-portal.org |

Cyclization Reactions and Ring Formation

The structure of this compound is particularly well-suited for intramolecular cyclization reactions, leading to the formation of strained and unique ring systems.

Synthesis of Spiro Hydrocarbons

Spiro compounds, characterized by two rings connected by a single common atom, are present in numerous natural products and possess a wide range of biological activities. unimi.it The synthesis of these complex three-dimensional structures can be challenging. unimi.it

This compound and its analogues are key precursors for the synthesis of spiro hydrocarbons. Intramolecular Wurtz-type reactions, involving the reductive dehalogenation with metals like zinc, are commonly employed to form the spirocyclic core. orgsyn.org For example, the reaction of pentaerythrityl tetrabromide, a related tetrahalide, with zinc yields spiropentane. orgsyn.org Similarly, 1,1-bis(bromomethyl)cyclohexane (B1605296) can be converted to spiro[2.5]octane. orgsyn.org These reactions highlight a general strategy where gem-bis(halomethyl) groups are used to construct the spirocyclic framework.

The synthesis of spiro[3.3]heptane derivatives, which are considered structural surrogates for common pharmacologically active heterocycles, often starts from precursors analogous to this compound. diva-portal.orgbeilstein-journals.org The general approach involves a double substitution reaction on a tetra-electrophilic starting material with a bis-nucleophile. diva-portal.org

Synthesis of Cyclopropane (B1198618) Derivatives

Cyclopropane rings are fundamental structural motifs in many natural products and biologically active compounds, and they also serve as versatile intermediates in organic synthesis. researchgate.net The synthesis of cyclopropane derivatives can be achieved through various methods, including intramolecular cyclization of 1,3-dihalides. orgsyn.orgorganic-chemistry.org

The reaction of 1,3-dihalides with reducing agents can lead to the formation of a cyclopropane ring. This intramolecular version of the Wurtz reaction is a significant synthetic method for creating cyclopropane derivatives. orgsyn.org While not a direct 1,3-dihalide in the simplest sense, the 1,3-relationship of the bromine atoms in this compound allows for its potential use in forming highly substituted cyclopropane structures.

Modern methods for cyclopropane synthesis include the Corey-Chaykovsky reaction and the Simmons-Smith reaction. researchgate.net Additionally, palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides can produce cyclopropyl (B3062369) arenes. organic-chemistry.org The synthesis of polysubstituted spiropentanes, which contain two cyclopropane rings, has been achieved through reductive dehalogenation reactions. acs.org

Formation of Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. nih.gov The specific geometry and functional groups of this compound can be exploited to direct the formation of such complex architectures.

The bromine atoms in this compound can participate in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of molecules in the solid state. Crystal structures of various bis(bromomethyl)benzene and tetrakis(bromomethyl)benzene isomers reveal that the packing of molecules is often governed by C-H···Br and Br···Br interactions. researchgate.net

Furthermore, this compound can serve as a building block for larger macrocyclic structures. For example, tetracationic imidazolium (B1220033) macrocycles, known as "Texas-sized" molecular boxes, have been synthesized by reacting bis-imidazole precursors with various bis(bromomethyl)arenes. semanticscholar.org These macrocycles can act as hosts for various guest molecules, forming self-associated ensembles. semanticscholar.org The choice of the bis(bromomethyl) linker influences the host-guest properties of the resulting supramolecular structure. semanticscholar.org

Precursor for Advanced Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and structurally related compounds are valuable precursors for the synthesis of a wide array of heterocyclic systems.

The two electrophilic bromomethyl groups can react with dinucleophiles to form various heterocyclic rings. For instance, reaction with sodium sulfide (B99878) can lead to the formation of thietanes, four-membered sulfur-containing heterocycles. beilstein-journals.org The synthesis of 1,6-thiazaspiro[3.3]heptane, a compound of interest for pan-CDK inhibitors, utilizes a bis(bromomethyl)azetidine derivative in a double displacement reaction with sodium sulfide. beilstein-journals.org

Similarly, reaction with primary amines can yield azetidine (B1206935) derivatives. The synthesis of 3,3-bis(hydroxymethyl)-1-benzylazetidine has been achieved from 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, a protected form of a related diol. google.com The reaction of 3-bromomethyl-3-hydroxymethyl oxetane (B1205548) with benzylamine (B48309) also leads to azetidine derivatives. google.com

The versatility of bis(bromomethyl) compounds extends to the synthesis of other heterocycles like quinoxalines. 2,3-Bis(bromomethyl)quinoxaline derivatives can be synthesized through the condensation of o-phenylenediamines with 1,4-dibromo-2,3-butanedione. sapub.org These quinoxaline (B1680401) derivatives can then be further functionalized, for example, through esterification of a carboxylic acid group present on the aromatic ring. sapub.org

The following table provides examples of heterocyclic systems synthesized from bis(bromomethyl) precursors.

| Precursor Type | Dinucleophile/Reagent | Heterocyclic Product | Reference |

| 3,3-Bis(bromomethyl)azetidine | Sodium sulfide | 1,6-Thiazaspiro[3.3]heptane | beilstein-journals.org |

| 5,5-Bis(bromomethyl)-1,3-dioxane | Benzylamine | Azetidine derivatives | google.com |

| o-Phenylenediamine | 1,4-Dibromo-2,3-butanedione | 2,3-Bis(bromomethyl)quinoxaline | sapub.org |

Role of 3,3 Bis Bromomethyl Pentane in Polymer and Materials Science

Monomer in Polymerization Reactions

3,3-Bis(bromomethyl)pentane's structure allows it to act as a monomer in several types of polymerization reactions, contributing to the formation of polymer backbones.

High-Performance Diether Donor in α-Olefin Polymerization

In the realm of α-olefin polymerization, particularly in Ziegler-Natta catalysis, internal electron donors are crucial components for controlling the stereochemistry of the resulting polymer, such as polypropylene (B1209903). While this compound itself is not the direct electron donor, its diether derivative, 3,3-bis(methoxymethyl)pentane, is a key example of a 1,3-diether that can function as a high-performance internal electron donor.

The use of 1,3-diethers as internal donors in Ziegler-Natta catalysts is a significant advancement, leading to catalysts with high activity and the ability to produce polypropylene with high isotacticity and a narrow molecular weight distribution. tennessee.edu These diethers coordinate to the magnesium dichloride support of the catalyst, influencing the environment around the titanium active sites and, consequently, the stereoregularity of the polymer chain. The structure of the diether, including the nature of the substituents on the central carbon, plays a critical role in the catalyst's performance. For instance, patents describe the use of various 2,2-disubstituted-1,3-dimethoxypropanes as effective internal donors. nih.gov While the direct use of 3,3-bis(methoxymethyl)pentane is not extensively detailed in the provided research, the principles governing the function of structurally similar diethers, such as 9,9-bis(methoxymethyl)fluorene, are well-established. tennessee.edugoogle.com

The general mechanism involves the diether's oxygen atoms coordinating to the catalyst's surface, which in turn dictates the stereochemistry of the propylene (B89431) monomer insertion during polymerization. The effectiveness of these diethers is often linked to their steric bulk and conformational rigidity, which helps in the formation of highly stereospecific active sites.

| Diether Donor Type | Key Features | Impact on Polymerization |

| 1,3-Diethers | 2,2-disubstituted-1,3-dimethoxypropane structure | High catalyst activity, high polymer isotacticity, narrow molecular weight distribution |

| Aromatic Diethers | Example: 9,9-bis(methoxymethyl)fluorene | Used in high-performance catalysts |

| Mixed Donor Systems | Combination of a diether and a succinate | Allows for fine-tuning of polymer properties |

Role in Dynamic Polymer Systems

Cross-linking Agent Applications

The presence of two reactive bromomethyl groups allows this compound to function as a cross-linking agent. In a polymer system with suitable nucleophilic sites, such as hydroxyl, amino, or thiol groups, this compound can form covalent bonds with two different polymer chains, creating a three-dimensional network. This cross-linking process generally leads to an increase in the material's modulus, thermal stability, and solvent resistance.

The specific conditions for cross-linking would depend on the nature of the polymer and the reactivity of its functional groups. The reaction is typically a nucleophilic substitution where the nucleophilic groups on the polymer chains displace the bromide ions from this compound. While general principles of cross-linking using alkyl halides are well-understood, specific research demonstrating the use of this compound for this purpose is limited in the available literature. However, the reactivity of the C-Br bond in nucleophilic substitution reactions is a fundamental concept in organic chemistry, supporting its potential in this application.

Precursor for Functional Polymers

This compound is a valuable precursor for creating functional polymers with complex architectures. The two bromomethyl groups can act as initiation sites for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

ATRP is a powerful method for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers and star polymers. frontiersin.orgharth-research-group.org The process relies on a reversible activation/deactivation equilibrium between a dormant species (the alkyl halide initiator) and an active radical species, catalyzed by a transition metal complex. sigmaaldrich.com

As a difunctional initiator, each molecule of this compound can initiate the growth of two polymer chains. This allows for the synthesis of linear polymers with a central functional group derived from the pentane (B18724) core, or for the creation of more complex structures. For instance, if the initiator is used to polymerize a monomer, and then a second monomer is added, a triblock copolymer of the ABA type can be formed. frontiersin.orgresearchgate.net

Furthermore, the structural similarity of this compound to initiators like 2,2-bis(bromomethyl)-1,3-dibromopropane, which is known to be effective for the synthesis of star polymers, suggests its utility in creating multi-armed polymer structures. google.com In this scenario, a central core molecule with multiple initiating sites is used to grow several polymer arms simultaneously.

| Polymer Architecture | Role of this compound | Description |

| Linear Polymers | Difunctional Initiator | Initiates the growth of two polymer chains from a central point. |

| Block Copolymers | Difunctional Initiator | Can be used to create ABA triblock copolymers through sequential monomer addition. |

| Star Polymers | Potential Core Molecule | Structurally suitable to act as a core for the synthesis of multi-armed star polymers. |

The use of this compound as an ATRP initiator provides a pathway to novel materials where the properties can be precisely controlled at the molecular level.

Theoretical and Computational Studies of 3,3 Bis Bromomethyl Pentane

Conformational Analysis and Molecular Structure Elucidation

The conformational landscape of 3,3-bis(bromomethyl)pentane is dictated by the rotational freedom around its single bonds. The presence of two ethyl groups and two bromomethyl groups around a central quaternary carbon atom introduces significant steric considerations. Computational methods, particularly density functional theory (DFT), are instrumental in identifying the stable conformers and quantifying their relative energies.

A systematic conformational search would likely reveal several low-energy structures. The relative orientations of the two bromomethyl groups would be a key determinant of conformational stability. These orientations can be broadly categorized as anti, where the bromine atoms are positioned far from each other, and gauche, where they are in closer proximity. It is anticipated that the most stable conformer would adopt a staggered arrangement that minimizes steric repulsion between the bulky bromomethyl and ethyl groups. A related computational study on 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane has demonstrated the utility of DFT in establishing preferred conformations in similar sterically crowded systems. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75 |

| Gauche 1 | ~60° | 1.2 | 12 |

| Gauche 2 | ~-60° | 1.2 | 12 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is a valuable tool for predicting the most likely pathways for chemical reactions involving this compound. Given the presence of primary bromide leaving groups, nucleophilic substitution reactions are expected to be a prominent feature of its chemistry. For instance, the reaction with a nucleophile (Nu⁻) would likely proceed via an S\N2 mechanism.

For a proposed reaction mechanism, the identification and characterization of the transition state (TS) is a critical step. For an S\N2 reaction of this compound, the TS would involve the incoming nucleophile and the departing bromide ion simultaneously associated with the carbon atom of the bromomethyl group. Computational methods can be used to locate this first-order saddle point on the potential energy surface and calculate its geometry and vibrational frequencies. The presence of a single imaginary frequency in the vibrational analysis confirms the structure as a true transition state.

Table 2: Hypothetical Calculated Energy Profile for the S\N2 Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (C₇H₁₄Br₂ + Nu⁻) | 0.0 |

| Transition State | +20.5 |

Note: This table is a hypothetical representation of a typical S\N2 energy profile.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound provides fundamental insights into its reactivity. Frontier molecular orbital (FMO) theory is often employed, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The LUMO is expected to be localized on the carbon-bromine antibonding orbitals, indicating that these are the sites most susceptible to nucleophilic attack.

An analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution within the molecule. Regions of positive potential would indicate electrophilic sites, while areas of negative potential would highlight nucleophilic centers. For this compound, a positive potential is expected around the carbon atoms of the bromomethyl groups, further supporting their susceptibility to nucleophilic attack.

Table 3: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 9.3 eV |

Note: These values are illustrative and would be obtained from quantum chemical calculations.

Spectroscopic Property Simulations for Experimental Validation

Computational chemistry can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. iosrjournals.org

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra. This can aid in the assignment of peaks, especially for complex molecules with multiple non-equivalent protons and carbons.

IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in the infrared spectrum. These calculated frequencies are often scaled to better match experimental values. The simulated spectrum can help in identifying characteristic functional group vibrations, such as the C-Br stretching modes.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (CH₂Br) | 3.45 ppm | 3.40 ppm |

| ¹³C NMR Chemical Shift (CH₂Br) | 38.2 ppm | 37.5 ppm |

Note: This table illustrates the expected good agreement between simulated and experimental data.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Distinct signals for the bromomethyl groups (δ ~3.4–3.6 ppm in ¹H; δ ~30–35 ppm in ¹³C) and the central quaternary carbon (δ ~45 ppm in ¹³C) confirm structure .

- GC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks at m/z 228/230 (Br isotope pattern) and fragments at m/z 149 (loss of Br) .

- X-ray Crystallography : Resolves spatial arrangement of bromine atoms, critical for studying solid-state reactivity .

Advanced Application : Temperature-dependent dielectric relaxation studies (as in 3-bromopentane/3-methylpentane systems) probe glass-forming behavior and polarity effects in mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.